molecular formula C5H2FNS B3105686 3-Fluorothiophene-2-carbonitrile CAS No. 154499-46-4

3-Fluorothiophene-2-carbonitrile

Cat. No. B3105686
CAS RN: 154499-46-4
M. Wt: 127.14 g/mol
InChI Key: CULJKAHNACVFSQ-UHFFFAOYSA-N
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Description

3-Fluorothiophene-2-carbonitrile is a chemical compound that falls under the category of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of 3-Fluorothiophene-2-carbonitrile involves a series of steps. The fluorine atom was successfully introduced into the thiophene ring in 67% yield using the Schiemann reaction on 2-methoxycarbonyl-thiophene-3-diazonium tetrafluoroborate . The product, methyl 3-fluorothiophene-2-carboxylate was saponified and the 3-fluorothiophene-2-carboxylic acid was decarboxylated to afford 3-fluorothiophene in 93% yield .


Molecular Structure Analysis

The molecular formula of 3-Fluorothiophene-2-carbonitrile is C5H2FNS . It is a thiophene derivative, which means it contains a five-membered ring made up of one sulfur as a heteroatom .


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, including 3-Fluorothiophene-2-carbonitrile, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance these properties.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Fluorinated thiophene derivatives are widely used as soluble semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The fluorination in 3-Fluorothiophene-2-carbonitrile could potentially improve the performance of these transistors.

Organic Light-Emitting Diodes (OLEDs)

Molecules with the thiophene ring system are used in the fabrication of organic light-emitting diodes (OLEDs) . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance the light-emitting properties of these diodes.

Liquid Crystals

Fluorinated thiophene derivatives are used as liquid crystals . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance these properties.

Photochromic Compounds

Thiophene-substituted perfluorocyclopentenes are being investigated as thermally irreversible photochromic compounds having a high resistance to fatigue . The presence of fluorine in 3-Fluorothiophene-2-carbonitrile could potentially enhance these properties.

Electrolyte Additive

Thiophene-2-carbonitrile is used as an electrolyte additive to improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O4 (LNMO) cells . It’s plausible that 3-Fluorothiophene-2-carbonitrile could have similar applications.

properties

IUPAC Name

3-fluorothiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FNS/c6-4-1-2-8-5(4)3-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULJKAHNACVFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorothiophene-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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